molecular formula C8H11NO B1274600 1-Isopropyl-1H-pyrrole-2-carbaldehyde CAS No. 23373-77-5

1-Isopropyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1274600
CAS No.: 23373-77-5
M. Wt: 137.18 g/mol
InChI Key: UOQYIUGOKYHBSM-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C8H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Alkyl bromides in the presence of a base like sodium hydride or potassium carbonate are common reagents.

Major Products:

    Oxidation: 1-Isopropyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-Isopropyl-1H-pyrrole-2-methanol.

    Substitution: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

1-Isopropyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In general, its effects are mediated through interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrrole-2-carbaldehyde
  • 1-Ethyl-1H-pyrrole-2-carbaldehyde
  • 1-Propyl-1H-pyrrole-2-carbaldehyde

Uniqueness: 1-Isopropyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions compared to other alkyl-substituted pyrrole derivatives. This structural feature can affect its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .

Properties

IUPAC Name

1-propan-2-ylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(2)9-5-3-4-8(9)6-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQYIUGOKYHBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390078
Record name 1-Isopropyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23373-77-5
Record name 1-Isopropyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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